

Introduction: The Strategic Value of the Morpholine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Morpholinobenzylamine**

Cat. No.: **B1586422**

[Get Quote](#)

The morpholine heterocycle is a privileged structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.^[1] Its low basicity (pKa of morpholine is ~8.3), high polarity, and metabolic stability often lead to improved aqueous solubility and reduced off-target toxicity. **2-Morpholinobenzylamine**, which incorporates this valuable moiety directly onto a benzylamine framework, represents a versatile and powerful building block for generating libraries of novel compounds directed at a range of biological targets. This guide will dissect its core chemical attributes and provide a practical framework for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

2-Morpholinobenzylamine, systematically named (2-morpholinophenyl)methanamine, is characterized by a primary aminomethyl group ortho to a morpholine substituent on a benzene ring. This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Annotated Structure of **2-Morpholinobenzylamine**.

A summary of its key physicochemical properties is provided below. It is important to note that while the compound is commercially available, detailed experimental data for properties such as melting and boiling points are not widely published. For comparative purposes, data for the isomeric 4-Morpholinobenzylamine are included.

Property	Value	Source
IUPAC Name	(2-morpholin-4-ylphenyl)methanamine	N/A
Synonyms	2-Morpholinobenzylamine	
CAS Number	204078-48-8	[2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[2]
Molecular Weight	192.26 g/mol	[2]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
4-Isomer MP	98 °C	[3] (for CAS 214759-74-7)
4-Isomer BP	361.4 ± 42.0 °C (Predicted)	[3] (for CAS 214759-74-7)

Spectroscopic Profile for Structural Verification

Confirmation of the structure of **2-Morpholinobenzylamine** relies on a combination of spectroscopic techniques. While specific spectra from commercial suppliers are available upon request[\[4\]](#), the following section details the expected spectral characteristics based on first principles, serving as a guide for researchers performing structural analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen atoms. Key expected signals are outlined below.

Protons	Approx. δ (ppm)	Multiplicity	Integration	Notes
Ar-H	7.0 - 7.4	Multiplet (m)	4H	Aromatic protons on the substituted ring.
Ar-CH ₂ -N	~3.8	Singlet (s)	2H	Benzylic protons adjacent to the primary amine.
O-CH ₂ -CH ₂ -N	~3.8	Triplet (t)	4H	Morpholine protons adjacent to the oxygen atom.
O-CH ₂ -CH ₂ -N	~3.0	Triplet (t)	4H	Morpholine protons adjacent to the nitrogen atom.
C-NH ₂	1.5 - 2.5	Broad Singlet (br s)	2H	Primary amine protons; signal is often broad and may exchange with D ₂ O. [5]

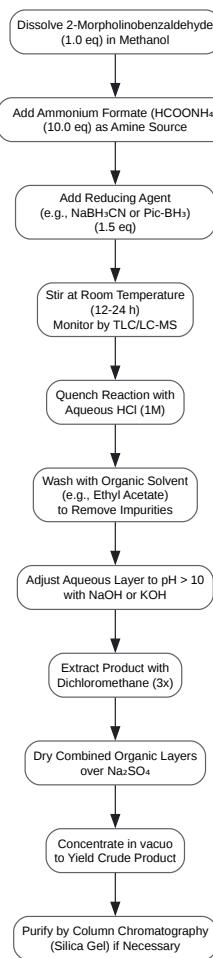
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The vibrational modes serve as a molecular fingerprint.[\[6\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Amine)	3400 - 3250	Medium	Two distinct peaks are expected for a primary amine.
C-H Stretch (Aromatic)	3100 - 3000	Medium-Weak	Characteristic of sp ² C-H bonds.
C-H Stretch (Aliphatic)	3000 - 2850	Medium-Strong	From the benzylic and morpholine CH ₂ groups.
C=C Stretch (Aromatic)	1600 & 1475	Medium	Aromatic ring vibrations.
C-O-C Stretch (Ether)	1120 - 1080	Strong	Asymmetric stretch of the ether in the morpholine ring.
C-N Stretch	1250 - 1020	Medium	Aliphatic and aromatic C-N stretches.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.[\[7\]](#)


- Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 192.26, corresponding to the molecular formula C₁₁H₁₆N₂O.
- Key Fragmentation: A characteristic fragmentation pathway would be the benzylic cleavage to lose the •NH₂ radical, followed by the formation of a stable tropylidium-like ion or cleavage of the morpholine ring. The base peak may correspond to the fragment resulting from the loss of the aminomethyl group.

Synthesis Protocol: Reductive Amination

The most efficient and widely used method for preparing primary amines like **2**-

Morpholinobenzylamine is the reductive amination of the corresponding aldehyde.[3][8] This self-validating protocol is robust and tolerates a wide range of functional groups.

Objective: To synthesize (2-morpholinophenyl)methanamine from 2-morpholinobenzaldehyde.

[Click to download full resolution via product page](#)

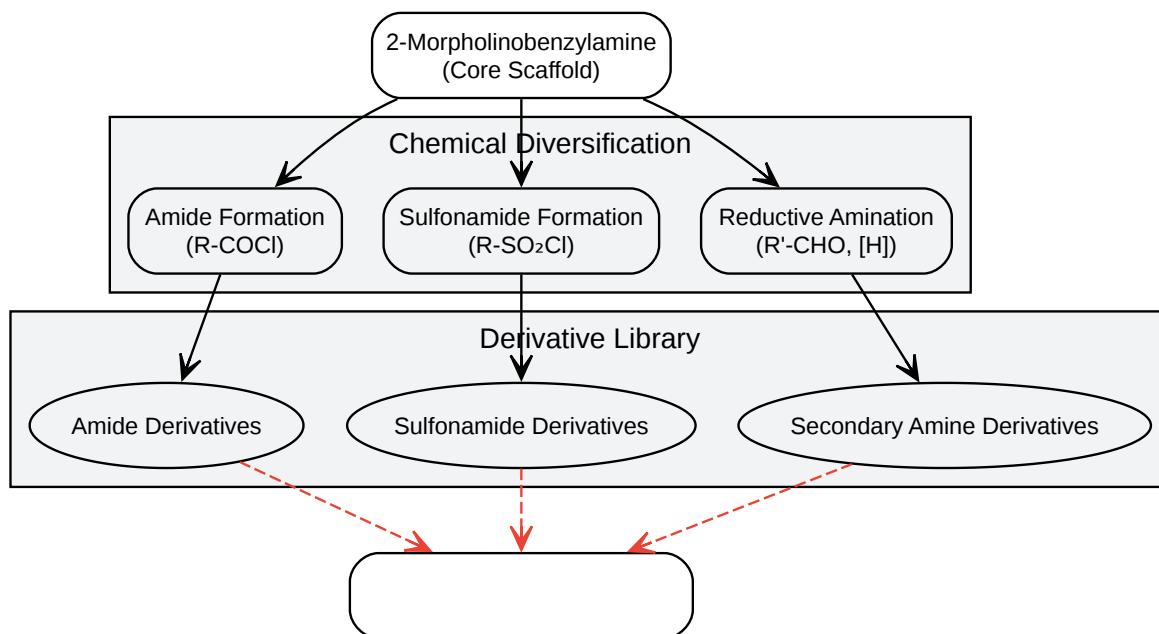
Caption: Workflow for Synthesis via Reductive Amination.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 2-morpholinobenzaldehyde (1.0 equivalent) in anhydrous methanol (MeOH), add ammonium formate (10.0 equivalents). The use of ammonium formate serves as both the ammonia source and a component of the reducing system.[8]

- Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH_3CN , 1.5 equivalents) or 2-picoline borane complex (Pic- BH_3 , 1.5 equivalents) portion-wise to the stirring solution.^[1] These reagents are selective for the iminium ion intermediate and will not readily reduce the starting aldehyde, which is a critical aspect for achieving high yield.
- Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
- Workup - Acidification: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This step protonates the product, rendering it water-soluble, and destroys any remaining hydride reagent.
- Workup - Purification Wash: Wash the acidic aqueous layer with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove any non-basic organic impurities.
- Workup - Basification & Extraction: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 3 M NaOH). This deprotonates the amine product, making it soluble in organic solvents. Extract the product into dichloromethane (DCM) or ethyl acetate (3x).
- Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **2-Morpholinobenzylamine**.
- Purification: If necessary, the product can be purified by silica gel column chromatography using a DCM/MeOH gradient.

Applications in Drug Discovery and Development


2-Morpholinobenzylamine is not an end product but a strategic starting point. Its value lies in the orthogonal reactivity of its primary amine and the beneficial properties imparted by the morpholine ring.

Role as a Synthetic Scaffold

The primary amine is a versatile nucleophilic handle for a variety of chemical transformations, allowing for rapid diversification of the core structure. Key reactions include:

- Amide Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form amides, a common functional group in pharmaceuticals.
- Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.
- Further Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to produce secondary or tertiary amines.

This capacity for diversification allows chemists to systematically explore the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

[Click to download full resolution via product page](#)

Caption: Diversification of the **2-Morpholinobenzylamine** Scaffold.

Pharmacological Relevance

Derivatives containing the morpholine moiety have demonstrated a wide range of biological activities. The presence of this group is often associated with inhibitors of key enzymes such as phosphatidylinositol 3-kinase (PI3K), monoamine oxidases (MAO), and acetylcholinesterase.

(AChE).[1][8][9] By using **2-Morpholinobenzylamine** as a starting material, researchers can rapidly access novel chemical entities with a high probability of possessing desirable drug-like properties for screening against CNS disorders, cancer, and inflammatory diseases.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive amination | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-MORPHOLINOBENZYLAMINE | 204078-48-8 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 204078-48-8|(2-Morpholinophenyl)methanamine|BLD Pharm [bldpharm.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. Cutting-edge mass spectrometry methods for the multi-level structural characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Morpholine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586422#2-morpholinobenzylamine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com